molecular formula C6H16Cl2N2 B1284169 1-(Propan-2-yl)azetidin-3-amine dihydrochloride CAS No. 117546-56-2

1-(Propan-2-yl)azetidin-3-amine dihydrochloride

Cat. No.: B1284169
CAS No.: 117546-56-2
M. Wt: 187.11 g/mol
InChI Key: ZVQXPRGZMDSQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(Propan-2-yl)azetidin-3-amine dihydrochloride is widely used in scientific research, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Preparation Methods

The synthesis of 1-(Propan-2-yl)azetidin-3-amine dihydrochloride typically involves the reaction of azetidine with isopropylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(Propan-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(Propan-2-yl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(Propan-2-yl)azetidin-3-amine: The non-dihydrochloride form of the compound.

    1-(Propan-2-yl)azetidin-3-amine hydrochloride: The monohydrochloride form of the compound.

    1-(Propan-2-yl)azetidin-3-amine sulfate: A sulfate salt form of the compound.

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications .

Properties

IUPAC Name

1-propan-2-ylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5(2)8-3-6(7)4-8;;/h5-6H,3-4,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQXPRGZMDSQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117546-56-2
Record name 1-(propan-2-yl)azetidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The hydrochloride salt of 1-isopropyl-3-azetidinol (168 g; 1 mole) was partitioned between dilute sodium hydroxide and 700 ml of benzene. The benzene solution was dried over anhydrous sodium sulfate and concentrated to one half volume. The volume was made back to 700 ml with dry benzene and 110 g (1.1 mole) of triethylamine added. To this was added dropwise 115 g (1 mole) of methanesulfonyl chloride while cooling with an ice bath. The mixture was stirred at room temperature for one hour and filtered. The filter cake was washed twice with 100 ml of benzene and all the benzene filtrates combined. The benzene filtrate was extracted with 300 ml of 4N hydrochloric acid followed by 100 ml of water. The aqueous extracts were combined and the pH adjusted to 7 with sodium hydroxide. The solution was treated with 65 g (1 mole) of sodium azide and heated to reflux for 20 hr and cooled to room temperature with an ice bath. A solution (673 ml) of 23% aqueous ammonium sulfide was added while cooling with an ice bath to 30° C. and the solution was stirred at room temperature for 6 hr. The solution was continuously extracted with chloroform for 35 hr. (The condenser became plugged overnight and the pressure caused a joint to open and an unknown amount of material was lost). The chloroform was concentrated and distilled. Yield 18.5 g, b.p. 70°-80° C./20-30 mm. Two grams of the distillate was dissolved in ethanol and treated with ethereal hydrogen chloride. The resulting crystals were recrystallized from ethanol, yield of title compound from the 2 g sample was 1.35 g, m.p. 167°-170° C.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Quantity
65 g
Type
reactant
Reaction Step Four
[Compound]
Name
ammonium sulfide
Quantity
673 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.